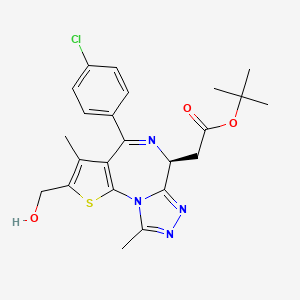

(+)-JQ1-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H25ClN4O3S |

|---|---|

Molecular Weight |

473.0 g/mol |

IUPAC Name |

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C23H25ClN4O3S/c1-12-17(11-29)32-22-19(12)20(14-6-8-15(24)9-7-14)25-16(10-18(30)31-23(3,4)5)21-27-26-13(2)28(21)22/h6-9,16,29H,10-11H2,1-5H3/t16-/m0/s1 |

InChI Key |

NTUNSEQNECYFPJ-INIZCTEOSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)CO |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of (+)-JQ1 and its Primary Metabolite (+)-JQ1-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has become an invaluable chemical probe in oncology, immunology, and other therapeutic areas. Its primary metabolite, (+)-JQ1-OH, is formed through hydroxylation of the thiophene ring. While the mechanism of action of (+)-JQ1 is extensively characterized, a detailed independent pharmacological profile of this compound is not yet publicly available. This guide provides a comprehensive overview of the core mechanism of action of (+)-JQ1, with the understanding that its activity is central to the effects observed following its administration and subsequent metabolism.

Core Mechanism of Action: Competitive Inhibition of BET Bromodomains

The primary mechanism of action of (+)-JQ1 is its function as a competitive inhibitor of the BET family of proteins, which in humans includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[3]

(+)-JQ1 mimics the structure of acetylated lysine and binds with high affinity to the hydrophobic acetyl-lysine binding pockets of BET bromodomains.[4][5] This competitive binding displaces BET proteins from chromatin, leading to the suppression of target gene transcription.[3][4] Of particular importance is the inhibition of BRD4, which plays a critical role in the transcription of key oncogenes such as MYC.[2][3]

Signaling Pathway of (+)-JQ1 Action

The binding of (+)-JQ1 to BRD4 initiates a cascade of downstream effects, primarily centered on the downregulation of key transcriptional programs.

Caption: Mechanism of (+)-JQ1-mediated inhibition of BRD4 and downstream effects.

Quantitative Data

The binding affinity and inhibitory concentrations of (+)-JQ1 for various BET bromodomains have been extensively quantified.

| Target | Assay Type | Value | Reference |

| BRD4 (BD1) | IC50 (AlphaScreen) | 77 nM | [4][6] |

| BRD4 (BD2) | IC50 (AlphaScreen) | 33 nM | [4][6] |

| BRD4 (BD1) | Kd (ITC) | ~50 nM | [2][4] |

| BRD4 (BD2) | Kd (ITC) | ~90 nM | [2][4] |

| BRD2 (BD1) | Kd (ITC) | ~128 nM | |

| BRD3 (BD1) | Kd (ITC) | ~59.5 nM | |

| BRD3 (BD2) | Kd (ITC) | ~82 nM | |

| BRDT (BD1) | Kd (ITC) | ~190 nM | |

| CREBBP | IC50 (AlphaScreen) | >10,000 nM | [4] |

Note: BD1 and BD2 refer to the first and second bromodomains of the respective proteins. Kd represents the dissociation constant, and IC50 is the half-maximal inhibitory concentration.

Bromodomain-Independent Mechanism: PXR Activation

Recent studies have uncovered a bromodomain-independent mechanism of action for JQ1. Both (+)-JQ1 and its inactive enantiomer, (-)-JQ1, have been shown to be agonists of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the transcription of drug-metabolizing enzymes like CYP3A4.[7][8] This finding is significant as CYP3A4 is also involved in the metabolism of JQ1.[7]

Caption: Bromodomain-independent activation of PXR by JQ1.

Cellular Effects of (+)-JQ1

The inhibition of BET bromodomains by (+)-JQ1 leads to a variety of cellular consequences, making it a molecule of interest for therapeutic development.

-

Cell Cycle Arrest: (+)-JQ1 induces a G1 cell cycle arrest in various cancer cell lines.[9][10]

-

Apoptosis: By downregulating oncogenic survival signals, (+)-JQ1 can induce apoptosis.[3][10]

-

Anti-proliferative Effects: A hallmark of (+)-JQ1 activity is its potent anti-proliferative effect in a wide range of hematological and solid tumors.[1][3]

-

Differentiation: In certain cancer models, such as NUT midline carcinoma, (+)-JQ1 can induce cellular differentiation.[4]

-

Anti-inflammatory Effects: JQ1 has been shown to suppress inflammatory responses by inhibiting the transcription of pro-inflammatory genes.[3]

The Metabolite: this compound

(+)-JQ1 is metabolized in vivo to its major metabolite, this compound, through hydroxylation at the 2-position of the thiophene ring.[5][11] While this metabolic conversion is established, there is a notable lack of publicly available data on the specific biological activity of this compound. It is currently unknown if this compound retains the same potent BET inhibitory activity as its parent compound, or if it has a distinct pharmacological profile. This represents a critical knowledge gap for the drug development community.

Experimental Protocols

BET Bromodomain Binding Assay (AlphaScreen)

This protocol describes a method to measure the competitive binding of a compound to a BET bromodomain.

-

Reagents and Materials:

-

Recombinant His-tagged BRD4 bromodomain protein.

-

Biotinylated histone H4 peptide (acetylated).

-

Streptavidin-coated Donor beads.

-

Anti-His antibody-conjugated Acceptor beads.

-

Assay buffer.

-

Test compound ((+)-JQ1 or other inhibitors).

-

384-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the BRD4 protein, biotinylated histone peptide, and the test compound.

-

Incubate at room temperature to allow for binding.

-

Add Streptavidin-coated Donor beads and Anti-His Acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Principle:

-

In the absence of an inhibitor, the BRD4 protein binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into proximity, generating a luminescent signal.

-

A competitive inhibitor like (+)-JQ1 will disrupt this interaction, leading to a decrease in the signal. The IC50 value can be calculated from the dose-response curve.

-

Cellular Proliferation Assay (e.g., CCK-8)

This protocol outlines a method to assess the effect of (+)-JQ1 on cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

(+)-JQ1.

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent.

-

96-well cell culture plate.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of (+)-JQ1.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add CCK-8 reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) for cell growth can be determined from the dose-response curve.

-

References

- 1. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bca-protein.com [bca-protein.com]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]

- 7. academic.oup.com [academic.oup.com]

- 8. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (+)-JQ1-OH: A Technical Overview

Introduction: (+)-JQ1-OH is the principal metabolite of (+)-JQ1, a potent and widely studied inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] While (+)-JQ1 has been extensively characterized as a chemical probe for understanding the role of BET proteins in transcriptional regulation, its clinical utility is hampered by poor pharmacokinetic properties, including a short in vivo half-life.[3][4] This metabolic instability is primarily due to its conversion to this compound.[2][3] This technical guide provides a comprehensive overview of the biological context of this compound, focusing on the well-documented activity of its parent compound, the metabolic pathway leading to its formation, and the standard experimental protocols used to assess the activity of BET inhibitors.

Biological Activity of the Parent Compound: (+)-JQ1

(+)-JQ1 functions as a competitive inhibitor, targeting the acetyl-lysine binding pockets (bromodomains) of the BET protein family, which in humans includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5][6] By occupying these pockets, (+)-JQ1 displaces BET proteins from chromatin, leading to the suppression of target gene transcription, most notably the key oncogene MYC.[7][8][9] This disruption of transcriptional programs results in various cellular effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation in numerous cancer models.[6][8][10]

Quantitative Data: In Vitro Activity of (+)-JQ1

The inhibitory potency and binding affinity of (+)-JQ1 have been quantified using various biochemical and biophysical assays. The data presented below is summarized from multiple studies.

Table 1: Inhibitory Potency (IC₅₀) of (+)-JQ1 Against BET Bromodomains

| Target Bromodomain | Assay Type | IC₅₀ (nM) |

|---|---|---|

| BRD4 (BD1) | AlphaScreen | 77 |

| BRD4 (BD2) | AlphaScreen | 33 |

| BRD2 (BD1) | AlphaScreen | 17.7 |

| BRD3 (BD2) | Not Specified | 33 |

| CREBBP | AlphaScreen | >10,000 |

(Data sourced from references[1][11][12])

Table 2: Binding Affinity (Kd) of (+)-JQ1 to BET Bromodomains

| Target Bromodomain | Assay Type | Kd (nM) |

|---|---|---|

| BRD4 (BD1) | ITC | ~50 |

| BRD4 (BD2) | ITC | ~90 |

| BRD2 (BD1) | Not Specified | 128 |

| BRD3 (BD1) | Not Specified | 59.5 |

| BRDT (BD1) | Not Specified | 190 |

(Data sourced from references[5])

Metabolism of (+)-JQ1 to this compound

The primary metabolic pathway for (+)-JQ1 in vivo involves oxidation. Studies using human and mouse liver microsomes have identified this compound as the major metabolite.[2][3] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[3] The reaction involves the hydroxylation of the methyl group at the 2-position of the thiophene ring.[2] This metabolic conversion is a key factor contributing to the rapid clearance and short half-life of (+)-JQ1 observed in preclinical models.[3]

Caption: Metabolic conversion of (+)-JQ1 to this compound by CYP3A4.

Cellular Signaling and Effects

The inhibition of BET proteins by (+)-JQ1 initiates a cascade of downstream events. By displacing BRD4 from super-enhancers and promoters, (+)-JQ1 effectively downregulates the transcription of critical oncogenes and cell cycle regulators.[7] This leads to a G1 cell cycle arrest and triggers apoptosis in susceptible cancer cell lines.[8][10][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bca-protein.com [bca-protein.com]

- 6. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Primary Metabolite of (+)-JQ1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-JQ1, a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical chemical probe in elucidating the roles of these epigenetic readers in various pathological conditions, including cancer.[1][2][3] Despite its favorable properties, the therapeutic potential of (+)-JQ1 is hampered by a short in vivo half-life, primarily due to rapid metabolism.[1][3][4][5] This guide provides an in-depth analysis of the primary metabolite of (+)-JQ1, the enzymatic pathways governing its formation, and the experimental methodologies employed for its identification and characterization. Understanding the metabolic fate of (+)-JQ1 is paramount for the rational design of next-generation BET inhibitors with improved pharmacokinetic profiles.

Identification and Characterization of the Primary Metabolite

The principal metabolic transformation of (+)-JQ1 is monohydroxylation.[1][4][6] In comprehensive studies utilizing human and mouse liver microsomes, a monohydroxylated variant of (+)-JQ1, designated as M1, has been consistently identified as the dominant metabolite.[1][4][6][7] Further investigation has precisely pinpointed the site of this primary oxidation to the 2-position of the thiophene ring, yielding the 2-hydroxymethyl analog, scientifically referred to as (+)-JQ1-OH.[3][5] While a total of nine metabolites of (+)-JQ1 have been distinguished, the monohydroxylated form on the fused three-ring core remains the most abundant.[1][4][6]

The formation of this primary metabolite is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the main contributor to its production in vitro.[1][2][3][4][5][7] Inhibition of CYP3A4/5 with ketoconazole has been shown to significantly impede the metabolism of (+)-JQ1 in both human and mouse liver microsomes.[1][2][4]

Quantitative Metabolic Data

The following table summarizes the quantitative data regarding the formation of the primary metabolite of (+)-JQ1 in different in vitro systems.

| Biological System | Primary Metabolite | Relative Abundance | Key Enzyme | Reference |

| Human Liver Microsomes (HLM) | Monohydroxylated (+)-JQ1 (M1) | ~63% of total metabolites | CYP3A4 | [3][5] |

| Mouse Liver Microsomes (MLM) | Monohydroxylated (+)-JQ1 (M1) | ~79% of total metabolites | CYP3A4 | [3][5] |

Experimental Protocols

The identification and quantification of (+)-JQ1 metabolites have been achieved through a combination of in vitro metabolism assays and advanced analytical techniques.

In Vitro Metabolism in Liver Microsomes

-

Objective: To identify and quantify the metabolites of (+)-JQ1 formed by liver enzymes.

-

Materials:

-

(+)-JQ1

-

Pooled human or mouse liver microsomes

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for quantification)

-

-

Procedure:

-

A reaction mixture is prepared containing liver microsomes, phosphate buffer, and (+)-JQ1.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The incubation is carried out at 37°C with gentle shaking for a specified time period (e.g., 60 minutes).

-

The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

The mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

Metabolite Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To separate, detect, and identify the structure of (+)-JQ1 metabolites.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Procedure:

-

The supernatant from the in vitro metabolism assay is injected into the LC system.

-

Metabolites are separated from the parent compound and each other based on their physicochemical properties on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid, is used.

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Mass spectra are acquired in both full scan mode (to determine the mass-to-charge ratio of the metabolites) and tandem MS (MS/MS) mode (to obtain fragmentation patterns for structural elucidation).

-

The elemental composition of the metabolites is determined from the accurate mass measurements, and the fragmentation patterns are compared to that of the parent drug to identify the site of metabolic modification.

-

Visualizations

Metabolic Pathway of (+)-JQ1

Caption: Primary metabolic pathway of (+)-JQ1 to its monohydroxylated form.

Experimental Workflow for Metabolite Identification

Caption: Workflow for the identification of (+)-JQ1 metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (+)-JQ1-OH in the Pharmacokinetics of the BET Inhibitor (+)-JQ1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, making it a valuable chemical probe in cancer and other diseases. However, its therapeutic potential is hampered by a short in vivo half-life, primarily due to rapid metabolism. This technical guide provides a comprehensive overview of the role of its major metabolite, (+)-JQ1-OH, in the pharmacokinetics of (+)-JQ1. Through a detailed examination of metabolic pathways, quantitative pharmacokinetic data, and experimental methodologies, this document aims to equip researchers and drug development professionals with the critical information needed to understand and overcome the metabolic instability of (+)-JQ1 and its analogs.

Introduction to (+)-JQ1 and its Metabolic Fate

(+)-JQ1 is a thieno-triazolo-1,4-diazepine that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4, displacing them from chromatin and thereby modulating gene expression.[1] This mechanism of action has shown promise in various preclinical models of cancer and inflammation.[1][2] Despite its high potency, the clinical translation of (+)-JQ1 has been limited by its poor pharmacokinetic profile, characterized by rapid clearance and a short half-life of approximately one hour in mice.[1]

Extensive in vitro studies using human and mouse liver microsomes have revealed that (+)-JQ1 undergoes significant phase I metabolism, leading to the formation of at least nine metabolites.[3] The predominant metabolic transformation is monohydroxylation, with the major metabolite identified as this compound, where a hydroxyl group is introduced on the 2-methyl group of the thiophene ring.[1][3] This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3]

Quantitative Pharmacokinetic Data

Understanding the pharmacokinetic parameters of both the parent drug and its major metabolite is crucial for optimizing drug design and dosing strategies. The following tables summarize the available quantitative data for (+)-JQ1 and its deuterated analog, which was synthesized to probe the metabolic soft spot. While specific in vivo pharmacokinetic data for this compound is limited in the public domain, the in vitro data strongly supports its role as the primary clearance pathway for (+)-JQ1.

Table 1: In Vitro Metabolic Stability of (+)-JQ1 and its Deuterated Analog ((+)-JQ1-D) in Liver Microsomes [1]

| Compound | Matrix | Half-life (t½, min) |

| (+)-JQ1 | Mouse Liver Microsomes | 19.8 ± 1.2 |

| (+)-JQ1-D | Mouse Liver Microsomes | 35.6 ± 2.1 |

| (+)-JQ1 | Human Liver Microsomes | 54.2 ± 3.5 |

| (+)-JQ1-D | Human Liver Microsomes | 151.8 ± 9.8 |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Pharmacokinetic Parameters of (+)-JQ1 and (+)-JQ1-D in Mice (50 mg/kg, intraperitoneal administration) [1]

| Compound | Gender | Cmax (ng/mL) | Tmax (h) | AUC0-t (h*ng/mL) | Half-life (t½, h) |

| (+)-JQ1 | Male | 13,800 ± 4,500 | 0.25 | 11,400 ± 2,800 | 0.8 ± 0.2 |

| (+)-JQ1-D | Male | 14,300 ± 4,200 | 0.25 | 14,200 ± 3,500 | 1.0 ± 0.2 |

| (+)-JQ1 | Female | 11,100 ± 3,100 | 0.25 | 5,800 ± 1,600 | 0.6 ± 0.1 |

| (+)-JQ1-D | Female | 11,900 ± 2,900 | 0.25 | 7,900 ± 1,900 | 0.7 ± 0.1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the study of (+)-JQ1 metabolism and pharmacokinetics.

In Vitro Metabolism in Liver Microsomes

This protocol is adapted from studies investigating the metabolic fate of (+)-JQ1 in liver microsomes.[3]

Objective: To identify and characterize the metabolites of (+)-JQ1 formed by liver microsomal enzymes.

Materials:

-

(+)-JQ1

-

Human and mouse liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid (FA)

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing (+)-JQ1 (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH regenerating system (or NADPH) to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

-

Sample Preparation for LC-MS Analysis: Collect the supernatant and inject it into the LC-MS/MS system for analysis.

LC-MS/MS Analysis of (+)-JQ1 and its Metabolites

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (+)-JQ1 and its metabolites.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap mass analyzer).

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over a run time of approximately 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(+)-JQ1: m/z 457.1 -> 341.1

-

This compound: m/z 473.1 -> 357.1

-

-

Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

Visualizing Key Processes and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.

Metabolic Pathway of (+)-JQ1

Caption: Metabolic conversion of (+)-JQ1 to its major metabolite, this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying (+)-JQ1 metabolism in vitro.

Signaling Pathway of (+)-JQ1 Inhibition of BET Proteins

Caption: Mechanism of action of (+)-JQ1 via BET protein inhibition.

Discussion and Future Directions

The rapid metabolism of (+)-JQ1 to this compound is a key determinant of its short in vivo half-life. The data clearly indicate that blocking this metabolic pathway can significantly extend the systemic exposure of the active parent compound. The successful use of deuteration to slow metabolism at the identified "soft spot" provides a clear strategy for the development of more stable and potentially more efficacious (+)-JQ1 analogs.[1]

While the biological activity of this compound has not been extensively reported, its formation is generally considered a deactivation step. Future research should focus on obtaining a comprehensive in vivo pharmacokinetic profile of this compound to fully understand its contribution to the overall pharmacology of (+)-JQ1. Furthermore, direct assessment of the BET inhibitory activity of synthesized this compound would provide a definitive answer to its potential on-target effects.

References

- 1. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Formation of (+)-JQ1-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of (+)-JQ1-OH, the primary metabolite of the potent BET bromodomain inhibitor, (+)-JQ1. Understanding the metabolic fate of (+)-JQ1 is critical for optimizing its therapeutic potential and developing next-generation inhibitors with improved pharmacokinetic profiles. This document details the metabolic pathway, key enzymes involved, quantitative data from in vivo and in vitro studies, and relevant experimental protocols.

Introduction

(+)-JQ1 is a thienotriazolodiazepine that acts as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] While an invaluable tool for preclinical research, the therapeutic application of (+)-JQ1 is limited by its short in vivo half-life of approximately one hour in mice.[1][2] This rapid clearance is primarily attributed to extensive metabolism. The major metabolic pathway is hydroxylation, leading to the formation of this compound.[3] This guide focuses on the in vivo processes governing this transformation.

Metabolic Pathway and Key Enzymes

The in vivo conversion of (+)-JQ1 to this compound is a Phase I metabolic reaction, specifically a hydroxylation event. This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 identified as the main contributor.[1][4] In vitro studies using human and mouse liver microsomes have demonstrated that CYP3A4 is responsible for the formation of the majority of (+)-JQ1 metabolites, including the most abundant monohydroxylated form, this compound.[1][4]

The hydroxylation occurs on the fused three-ring core of the (+)-JQ1 molecule.[5] While nine metabolites of (+)-JQ1 have been identified in liver microsome studies, this compound is the dominant species.[4][6]

Below is a diagram illustrating the metabolic conversion of (+)-JQ1 to this compound.

References

- 1. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Discovery and Identification of (+)-JQ1-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. These epigenetic "readers" recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the transcriptional regulation of genes involved in cell proliferation and oncogenesis[1][3]. Due to its efficacy in preclinical models of various cancers and its role as a chemical probe for BET protein function, (+)-JQ1 has been the subject of extensive research[1][4][5]. However, its clinical utility has been hampered by a short in vivo half-life of approximately one hour[3][6][7]. This limitation prompted investigations into its metabolic fate, leading to the discovery and identification of its major metabolite, (+)-JQ1-OH[3][8]. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound.

Discovery and Identification of this compound as the Major Metabolite

The identification of this compound as the primary metabolite of (+)-JQ1 was a critical step in understanding the compound's pharmacokinetic limitations and guiding the development of more stable analogs[3][8]. Researchers utilized a combination of chemical catalysis and comparative analysis with metabolites produced by liver microsomes to pinpoint the structure of the major metabolic product[3][8].

Experimental Workflow for Metabolite Identification

The logical workflow for identifying this compound is outlined below. This process involved the chemical synthesis of a suspected metabolite and its subsequent comparison to the biological metabolite generated in vitro.

Caption: Workflow for the identification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity and metabolic stability of (+)-JQ1 and its derivatives.

Table 1: BET Bromodomain Binding Affinity and Cellular Activity of (+)-JQ1

| Compound | Target | Assay Type | Value | Unit | Reference |

| (+)-JQ1 | BRD4 (BD1) | IC50 (ALPHA-screen) | 77 | nM | [1] |

| (+)-JQ1 | BRD4 (BD2) | IC50 (ALPHA-screen) | 33 | nM | [1] |

| (+)-JQ1 | BRD4 (BD1) | Kd (ITC) | ~50 | nM | [1] |

| (+)-JQ1 | BRD4 (BD2) | Kd (ITC) | ~90 | nM | [1] |

| (-)-JQ1 | BRD4 (BD1) | IC50 (ALPHA-screen) | >10,000 | nM | [1] |

Table 2: Metabolic Stability of (+)-JQ1 and its Analogs

| Compound | Microsome Source | Half-life (t1/2) | Unit | Reference |

| (+)-JQ1 | Mouse Liver | ~1 | hour | [3][6][7] |

| (+)-JQ1-D (trideuterated) | Mouse Liver | 1.8-fold longer than (+)-JQ1 | - | [3][8] |

| (+)-JQ1-D (trideuterated) | Human Liver | 2.8-fold longer than (+)-JQ1 | - | [3][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved through a two-step chemical process starting from (+)-JQ1[3][8].

-

Oxidation of (+)-JQ1 to (+)-JQ1-CHO: (+)-JQ1 was treated with tetrabutylammonium decatungstate under photochemical conditions. This resulted in the selective formation of an aldehyde at the 2-position of the thiophene ring, yielding (+)-JQ1-CHO[3][8].

-

Reduction of (+)-JQ1-CHO to this compound: The intermediate aldehyde, (+)-JQ1-CHO, was then reduced using sodium borohydride (NaBH4) to afford the 2-hydroxymethyl analog, this compound[8].

In Vitro Metabolism of (+)-JQ1

The in vitro metabolism of (+)-JQ1 was studied using liver microsomes from both human and mouse sources[6][7].

-

Incubation: (+)-JQ1 was incubated with human and mouse liver microsomes in the presence of an NADPH-regenerating system.

-

Metabolite Identification: The reaction mixture was analyzed by liquid chromatography-mass spectrometry (LC/MS) to identify and characterize the resulting metabolites. Nine different metabolites were identified in total[6].

-

Major Metabolite: The most abundant metabolite, designated M1, was a monohydroxylated derivative of JQ1[6].

Comparative Analysis

The synthesized this compound was compared to the major metabolite (M1) from the in vitro metabolism studies using LC/MS. The analysis revealed that the synthetic this compound had an identical retention time and exact mass as the M1 metabolite, confirming that this compound is the major metabolite of (+)-JQ1[3][8].

Signaling Pathway and Mechanism of Action

(+)-JQ1 and, by extension, its metabolite this compound, exert their biological effects by competitively inhibiting the binding of BET bromodomains to acetylated lysine residues on histones and other transcription factors. This disrupts the formation of transcriptional complexes at specific gene promoters, leading to the downregulation of key oncogenes such as c-Myc[1][5].

Caption: Mechanism of action of (+)-JQ1.

Logical Relationships and Future Directions

The identification of the metabolic "soft spot" on the thiophene ring of (+)-JQ1 has been instrumental in the design of next-generation BET inhibitors with improved pharmacokinetic profiles. By modifying this position, researchers aim to create more stable and clinically viable drugs.

Caption: Logical progression from (+)-JQ1 to improved analogs.

Conclusion

The discovery and identification of this compound as the major metabolite of (+)-JQ1 represents a significant advancement in the field of BET inhibitor development. This knowledge has not only clarified the reasons behind the parent compound's poor pharmacokinetic profile but has also provided a clear path for the rational design of more robust and clinically translatable second-generation inhibitors. The experimental methodologies and logical framework detailed in this guide serve as a valuable resource for researchers in the ongoing effort to develop novel epigenetic therapies.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JQ1 - Wikipedia [en.wikipedia.org]

- 3. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]

- 5. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Chemical structure of (+)-JQ1-OH

An In-depth Technical Guide to the Chemical Structure of (+)-JQ1-OH

Introduction

(+)-JQ1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] It acts by competitively binding to the acetyl-lysine recognition pockets of these proteins, thereby displacing them from chromatin and modulating gene transcription.[3][4] Due to its role in regulating critical oncogenes like MYC, (+)-JQ1 has become an invaluable chemical probe in cancer biology and drug development.[5][6] This guide focuses on This compound (also referred to as M1), the major in vivo metabolite of (+)-JQ1, detailing its chemical structure, synthesis, and biological context.[7][8][9][10] The formation of this compound is a critical aspect of the parent compound's pharmacokinetics, as it represents a primary pathway for its metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[8][10]

Chemical Structure and Properties

This compound is formed through the hydroxylation of the 2-thienyl methyl group of the parent compound, (+)-JQ1.[8][9] This metabolic conversion results in the addition of a hydroxyl group, which alters the molecule's physicochemical properties.

| Identifier | Value |

| IUPAC Name | tert-butyl 2-((6S)-4-(4-chlorophenyl)-9-(hydroxymethyl)-2,3-dimethyl-6H-thieno[3,2-f][7][11][12]triazolo[4,3-a][7][11]diazepin-6-yl)acetate |

| Molecular Formula | C23H25ClN4O3S[7] |

| Molecular Weight | 472.99 g/mol [7] |

| SMILES String | OCC(S1)=C(C)C2=C1N3C(--INVALID-LINK--N=C2C4=CC=C(Cl)C=C4)=NN=C3C[7] |

Experimental Protocols and Methodologies

The structural identification and synthesis of this compound have been described, confirming its identity as the major metabolite of (+)-JQ1.[8][9] The process involves a biomimetic chemical catalysis approach.

Synthesis of this compound from (+)-JQ1[8][9]

A two-step procedure is employed to synthesize this compound from its parent compound.

Step 1: Photocatalytic Oxidation to (+)-JQ1-CHO

-

Reaction Setup: Dissolve (+)-JQ1 in dry acetonitrile.

-

Catalyst Addition: Add 2 mol% of tetrabutylammonium decatungstate (TBADT) as the photocatalyst.

-

Irradiation: Irradiate the reaction mixture with a 365 nm UV lamp under open air. The reaction is monitored for the formation of the aldehyde intermediate, (+)-JQ1-CHO.

-

Work-up and Purification: Upon completion, the product is purified using standard chromatographic techniques, such as thin-layer chromatography (TLC), to yield the pure aldehyde.

Step 2: Reduction to this compound

-

Reduction: Treat the purified (+)-JQ1-CHO with a reducing agent, sodium borohydride (NaBH₄).

-

Product Formation: This step reduces the aldehyde functional group to a primary alcohol, yielding this compound.

-

Verification: The final product's identity is confirmed by comparing its liquid chromatography-mass spectrometry (LC/MS) retention time and exact mass to the metabolite (M1) produced in liver microsome assays.[8][9]

Caption: Chemical synthesis workflow for this compound from (+)-JQ1.

Biological Context and Activity

This compound is the primary product of Phase I metabolism of (+)-JQ1. This biotransformation is crucial for understanding the parent drug's in vivo stability and clearance.

Metabolism

Studies using human and mouse liver microsomes have demonstrated that (+)-JQ1 is metabolized into several products, with the monohydroxylated form, this compound (M1), being the most abundant.[2][10] The reaction is predominantly catalyzed by CYP3A4, a key enzyme in drug metabolism.[8][10] The identification of the 2-thienyl methyl group as the primary "metabolic soft spot" has guided the development of deuterated analogs of (+)-JQ1 with improved metabolic stability and longer half-lives.[8][9]

Mechanism of Action of the Parent Compound

The biological significance of this compound is directly linked to the activity of its precursor. (+)-JQ1 functions by disrupting the interaction between BET proteins (specifically BRD4) and acetylated histones on chromatin.[3] This displacement prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC.[5][6] This inhibition of transcription results in anti-proliferative effects, cell cycle arrest, and differentiation in various cancer models, including NUT midline carcinoma and multiple myeloma.[3][5][6]

Caption: Metabolism of (+)-JQ1 and its mechanism of action on BRD4.

Quantitative Data Summary

This table provides a comparative summary of the key chemical properties of (+)-JQ1 and its major metabolite, this compound.

| Property | (+)-JQ1 | This compound |

| Molecular Formula | C₂₃H₂₅ClN₄O₂S[5][13] | C₂₃H₂₅ClN₄O₃S[7] |

| Molecular Weight ( g/mol ) | 456.99[5][13] | 472.99[7] |

| CAS Number | 1268524-70-4[5][13] | Not Available |

| PubChem CID | 46907787[5][14] | Not Available |

| InChI Key | DNVXATUJJDPFDM-KRWDZBQOSA-N[1][5] | Not Available |

References

- 1. JQ1 - Wikipedia [en.wikipedia.org]

- 2. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. a2bchem.com [a2bchem.com]

- 12. (A1910) Bromodomain Inhibitor, (+)-JQ1 - ApexBio - CiteAb [citeab.com]

- 13. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]

- 14. JQ1 compound | C23H25ClN4O2S | CID 46907787 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-JQ1-OH and its Progenitor, the BET Bromodomain Inhibitor (+)-JQ1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (+)-JQ1-OH, the principal metabolite of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, (+)-JQ1. While quantitative data on the inhibitory activity of this compound is not extensively available in current literature, this document will first describe its identity and synthesis. Subsequently, it will delve into the detailed biochemical and cellular characterization of its well-studied progenitor, (+)-JQ1, serving as a critical reference for understanding the potential activity profile of its metabolite. This guide includes quantitative data on binding affinity and inhibitory potency, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

This compound: The Major Metabolite of (+)-JQ1

(+)-JQ1 is a widely utilized chemical probe for studying the biological functions of BET bromodomains. However, it is known to have a short in vivo half-life. Studies on the metabolism of (+)-JQ1 have identified this compound as its major metabolite in both human and mouse liver microsomes.[1] The hydroxylation occurs at the 2-position of the thiophene ring.[1]

Synthesis of this compound

The chemical synthesis of this compound can be achieved from (+)-JQ1. One reported method involves a two-step process where (+)-JQ1 is first oxidized to form an aldehyde at the 2-position of the thiophene ring, designated as (+)-JQ1-CHO. This intermediate is then reduced to the corresponding alcohol, yielding this compound.[1]

Quantitative In Vitro Activity of the Parent Compound, (+)-JQ1

The following tables summarize the key quantitative data for the binding affinity and inhibitory potency of (+)-JQ1 against various BET bromodomains. This data provides a benchmark for the expected activity of its derivatives and metabolites.

Table 1: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains

| Bromodomain Target | Method | Kd (nM) |

| BRD4 (BD1) | ITC | ~50 |

| BRD4 (BD2) | ITC | ~90 |

| BRD3 (BD1) | ITC | 59.5 |

| BRD3 (BD2) | ITC | 82 |

| BRD2 (BD1) | ITC | 128 |

| BRDT (BD1) | ITC | 190 |

Data sourced from Filippakopoulos et al. (2010) and Tocris Bioscience.[2]

Table 2: Inhibitory Potency (IC50) of (+)-JQ1 against BET Bromodomains

| Bromodomain Target | Assay | IC50 (nM) |

| BRD4 (BD1) | AlphaScreen | 77 |

| BRD4 (BD2) | AlphaScreen | 33 |

| BRD2 (BD1) | AlphaScreen | 17.7 |

| BRD4 (C-terminal) | AlphaScreen | 32.6 |

| CREBBP | AlphaScreen | >10,000 |

Data sourced from Filippakopoulos et al. (2010), Tocris Bioscience, and Selleck Chemicals.[2][3]

Experimental Protocols for Characterization of BET Bromodomain Inhibitors

Detailed methodologies for key experiments used to characterize BET bromodomain inhibitors like (+)-JQ1 are provided below. These protocols can be adapted for the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of an inhibitor to a bromodomain by competing with a fluorescently labeled ligand.

Materials:

-

Recombinant His-tagged BRD4 protein (e.g., BRD4(BD1))

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated APC (Allophycocyanin) (Acceptor)

-

Test compound (e.g., (+)-JQ1 or this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of BRD4 protein and Europium-labeled anti-His antibody to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Add a pre-mixed solution of biotinylated histone peptide and Streptavidin-APC to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the displacement of a biotinylated ligand from a tagged bromodomain.[2]

Materials:

-

Recombinant GST-tagged BRD4 protein (e.g., BRD4(BD1))

-

Biotinylated histone H4 peptide (acetylated)

-

Glutathione-coated donor beads

-

Streptavidin-coated acceptor beads

-

Test compound (e.g., (+)-JQ1 or this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well ProxiPlates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of GST-BRD4 protein to each well.

-

Add a solution of biotinylated histone H4 peptide to each well.

-

Incubate for 30 minutes at room temperature.

-

Add a suspension of Glutathione-coated donor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add a suspension of Streptavidin-coated acceptor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Plot the signal against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

Test compound (e.g., (+)-JQ1 or this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-

Antibody specific for the target protein (e.g., anti-BRD4)

-

Secondary antibody for detection (e.g., HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. An increase in the melting temperature indicates target stabilization by the compound.

Signaling Pathways and Mechanisms of Action of (+)-JQ1

(+)-JQ1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing BET proteins from chromatin.[2] This leads to the modulation of gene expression, particularly affecting genes regulated by super-enhancers, such as the MYC oncogene. The displacement of BRD4 from chromatin inhibits the function of the positive transcription elongation factor b (P-TEFb), leading to a decrease in RNA polymerase II-mediated transcription.

Caption: Mechanism of BET bromodomain inhibition by (+)-JQ1.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel BET bromodomain inhibitor typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.

Caption: Workflow for BET inhibitor characterization.

Conclusion

This compound is the primary metabolite of the well-established BET bromodomain inhibitor (+)-JQ1. While direct quantitative data on its inhibitory activity remains to be fully elucidated, the extensive characterization of its parent compound provides a robust framework for its potential biological functions. The experimental protocols and mechanistic insights detailed in this guide offer a solid foundation for researchers and drug development professionals to investigate the properties of this compound and other novel BET inhibitors. Further studies are warranted to determine the specific binding affinities and inhibitory potencies of this compound to fully understand its pharmacological profile.

References

The Metabolic Fate of (+)-JQ1: A Technical Guide for Researchers

An In-depth Analysis of the Biotransformation of a Potent BET Bromodomain Inhibitor

For researchers and drug development professionals engaged in the study of epigenetic modulators, a thorough understanding of the metabolic stability and pathways of chemical probes is paramount. (+)-JQ1, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, is a cornerstone tool in this field. However, its therapeutic potential is curtailed by a notably short in vivo half-life.[1][2] This technical guide provides a comprehensive overview of the metabolism of (+)-JQ1, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core metabolic processes to inform future research and the design of next-generation BET inhibitors.

Executive Summary of (+)-JQ1 Metabolism

(+)-JQ1 undergoes extensive phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies utilizing human and mouse liver microsomes have identified nine distinct metabolites.[1][3] The metabolic transformations predominantly involve hydroxylation and dealkylation. The principal enzyme responsible for the biotransformation of (+)-JQ1 is CYP3A4.[1][3][4] This extensive metabolism leads to a rapid clearance and a short biological half-life of approximately one hour in mice.[1][5] Efforts to improve metabolic stability have shown that deuteration at the primary site of metabolism can significantly prolong the half-life.[2]

Quantitative Analysis of (+)-JQ1 Metabolism

The metabolism of (+)-JQ1 has been quantitatively assessed in several key aspects, from the identification of metabolites to the impact of enzymatic inhibition. The following tables summarize the critical quantitative data available in the literature.

Table 1: Summary of (+)-JQ1 Metabolites Identified in Liver Microsomes[1]

| Metabolite ID | Proposed Biotransformation | Molecular Formula | Observed m/z [M+H]⁺ |

| M1 | Monohydroxylation | C₂₃H₂₅ClN₄O₃S | 473.1410 |

| M2 | Monohydroxylation | C₂₃H₂₅ClN₄O₃S | 473.1410 |

| M3 | Monohydroxylation | C₂₃H₂₅ClN₄O₃S | 473.1410 |

| M4 | De-tert-butylation | C₁₉H₁₇ClN₄O₂S | 401.0833 |

| M5 | Dihydroxylation | C₂₃H₂₅ClN₄O₄S | 489.1359 |

| M6 | Dihydroxylation | C₂₃H₂₅ClN₄O₄S | 489.1359 |

| M7 | Monohydroxylation + Dehydrogenation | C₂₃H₂₃ClN₄O₃S | 471.1255 |

| M8 | Monohydroxylation + De-tert-butylation | C₁₉H₁₇ClN₄O₃S | 417.0782 |

| M9 | Dihydroxylation + Dehydrogenation | C₂₃H₂₃ClN₄O₄S | 487.1202 |

Note: The precise site of modification for some metabolites has been inferred from mass spectrometry fragmentation patterns.[1] The major site of monohydroxylation for the dominant metabolite (M1) has been identified as the 2-methyl group on the thiophene ring.[2]

Table 2: Contribution of CYP Isoforms to (+)-JQ1 Metabolite Formation[1]

| Metabolite | CYP3A4 | CYP2C19 | Other CYPs |

| M1 | Major | Minor | - |

| M2 | Major | - | - |

| M3 | Major | - | - |

| M4 | Major | - | - |

| M5 | Major | - | - |

| M6 | Major | - | - |

| M7 | Major | Capable | - |

| M8 | Major | - | - |

| M9 | Major | - | - |

Table 3: Inhibition of (+)-JQ1 Metabolite Formation by Ketoconazole (CYP3A4/5 inhibitor)[1]

| Metabolite | Inhibition in Human Liver Microsomes (%) | Inhibition in Mouse Liver Microsomes (%) |

| M1 | 79 | 85 |

| M2 | 91 | 87 |

| M3 | 99 | 93 |

| M4 | 97 | 80 |

| M5 | 99 | 99 |

| M6 | 100 | 100 |

| M7 | 98 | 98 |

| M8 | 100 | 100 |

| M9 | 99 | 99 |

Table 4: Pharmacokinetic Parameters and Effect of Deuteration[2][5]

| Parameter | Species | Value | Notes |

| Half-life (t₁/₂) | Mouse (CD-1) | ~1 hour | In vivo |

| Major Metabolizing Enzyme | Human & Mouse | CYP3A4 | In vitro |

| Major Metabolic Pathway | Human & Mouse | Monohydroxylation | In vitro |

| Deuterated Analog Half-life Improvement | Mouse Liver Microsomes | 1.8-fold increase | Trideuteration at the 2-thienyl methyl group |

| Deuterated Analog Half-life Improvement | Human Liver Microsomes | 2.8-fold increase | Trideuteration at the 2-thienyl methyl group |

Note: Enzyme kinetic parameters such as Kₘ and Vₘₐₓ for the metabolism of (+)-JQ1 by specific CYP isoforms have not been reported in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the key studies of (+)-JQ1 metabolism.

In Vitro Metabolism in Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of (+)-JQ1 in human and mouse liver microsomes.

Materials:

-

(+)-JQ1

-

Human or Mouse Liver Microsomes (e.g., 0.2 mg protein)

-

1x Phosphate-Buffered Saline (PBS), pH 7.4

-

NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate), 20 mM stock solution

-

Ice-cold Methanol

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing 1x PBS, (+)-JQ1 (final concentration of 20 µM), and liver microsomes (0.2 mg). The final volume should be 190 µL.

-

Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.

-

Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration of 1.0 mM).

-

Incubate for 30 minutes at 37°C with gentle shaking. A control incubation without NADPH should be run in parallel.

-

Terminate the reaction by adding 200 µL of ice-cold methanol.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 15,000 x g for 15 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

CYP Isoform Mapping with Recombinant Enzymes

To identify the specific CYP enzymes responsible for (+)-JQ1 metabolism, recombinant human CYP enzymes are used.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) at a concentration of 2 pmol.

-

Other materials as listed in Protocol 3.1.

Procedure:

-

Follow the procedure outlined in Protocol 3.1, substituting the liver microsomes with 2 pmol of each individual recombinant CYP enzyme.

-

Analyze the formation of metabolites for each CYP isoform to determine their respective contributions.

Chemical Inhibition of CYP Activity

This protocol is used to confirm the role of specific CYP enzymes using chemical inhibitors.

Materials:

-

Ketoconazole (CYP3A4/5 inhibitor), stock solution.

-

Nootkatone (CYP2C19 inhibitor), stock solution.

-

Other materials as listed in Protocol 3.1.

Procedure:

-

Follow the procedure outlined in Protocol 3.1, but co-incubate (+)-JQ1 with a specific inhibitor.

-

For CYP3A4 inhibition, add ketoconazole to a final concentration of 2.0 µM.

-

For CYP2C19 inhibition, add nootkatone to a final concentration of 10 µM.

-

Compare the metabolite profiles with and without the inhibitor to quantify the degree of inhibition.

LC-MS/MS Analysis of (+)-JQ1 and its Metabolites

The following provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used for the separation and identification of (+)-JQ1 and its metabolites.

Liquid Chromatography:

-

Column: Agilent BEH C18 (100 mm × 2.1 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: A gradient from 2% to 95% mobile phase B over approximately 15 minutes.

-

Column Temperature: 40°C

-

Injection Volume: 3.0 µL

Mass Spectrometry:

-

Instrument: Q Exactive Orbitrap Mass Spectrometer or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range (Full Scan): m/z 80-1200.

-

Targeted MS/MS: Performed for precursor ions of interest with an isolation width of 2 m/z.

-

Key Transitions:

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows for studying (+)-JQ1 metabolism.

Figure 1. Metabolic pathway of (+)-JQ1 in liver microsomes.

Figure 2. Workflow for in vitro metabolism studies of (+)-JQ1.

Conclusion and Future Directions

The metabolism of (+)-JQ1 is well-characterized, with CYP3A4 playing a dominant role in its rapid clearance. The identification of nine metabolites and the elucidation of the primary metabolic pathways provide a solid foundation for medicinal chemistry efforts aimed at improving the pharmacokinetic profile of BET inhibitors. The successful extension of the half-life of a deuterated analog of (+)-JQ1 demonstrates that targeting the metabolic "soft spots" is a viable strategy for developing more durable drug candidates.

Future research should focus on obtaining a more granular quantitative understanding of (+)-JQ1 metabolism, including the determination of enzyme kinetic parameters (Kₘ and Vₘₐₓ). Additionally, in vivo studies in multiple species, including humans, are necessary to fully translate these in vitro findings and to understand the potential for drug-drug interactions. A deeper understanding of the pharmacological activity of the major metabolites is also warranted to fully assess the in vivo effects of (+)-JQ1. This comprehensive metabolic profile will be invaluable for the continued development of BET inhibitors as therapeutic agents.

References

- 1. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma and brain microdialysate: application to cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Stability and Degradation of (+)-JQ1-OH: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-JQ1-OH is recognized as the primary metabolite of the potent BET bromodomain inhibitor, (+)-JQ1. While the metabolic pathway leading to this compound has been elucidated, a comprehensive understanding of its intrinsic chemical stability and degradation pathways remains a critical knowledge gap. This technical guide synthesizes the currently available information regarding this compound, focusing on its formation and the analytical methods used for its characterization. However, it is important to note at the outset that dedicated studies on the forced degradation and stability-indicating methods specifically for this compound are not publicly available in the current scientific literature. This document will, therefore, highlight the existing knowledge and underscore the areas requiring further investigation to fully characterize the stability profile of this significant metabolite.

Introduction

(+)-JQ1 is a thienotriazolodiazepine that has garnered significant attention as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, playing a crucial role in epigenetic regulation.[1][2] Its therapeutic potential in various diseases, including cancer, has been extensively explored.[2] However, the clinical utility of (+)-JQ1 is hampered by its short in vivo half-life, which is largely attributed to rapid metabolism.[3] The principal product of this metabolism is this compound, formed through hydroxylation of the parent compound.[3] Understanding the stability and degradation of this compound is paramount for a complete pharmacokinetic and toxicological profiling of (+)-JQ1. This guide aims to provide a detailed overview of the current knowledge.

Metabolic Formation of this compound

The primary metabolic transformation of (+)-JQ1 is the hydroxylation at the 2-position of the thiophene ring, yielding this compound.[3] This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the main contributor.[3]

Diagram of Metabolic Conversion:

Caption: Metabolic conversion of (+)-JQ1 to this compound.

Known Stability and Degradation Profile

As of the date of this guide, there is a significant lack of published data specifically detailing the chemical stability and degradation pathways of this compound under various stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. Forced degradation studies are essential for identifying potential degradation products, understanding the degradation mechanisms, and developing stability-indicating analytical methods.

The absence of this information presents a challenge in predicting the shelf-life, formulating stable dosage forms, and fully assessing the safety profile of this compound.

Potential Degradation Pathways of the Thieno-triazolo-diazepine Scaffold

While specific data for this compound is unavailable, insights into potential degradation pathways can be inferred from the general chemistry of the thieno-triazolo-diazepine scaffold. This class of compounds may be susceptible to:

-

Hydrolysis: The ester linkage in the side chain of this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. The diazepine ring itself may also undergo hydrolytic cleavage under harsh conditions.

-

Oxidation: The thiophene ring is known to be susceptible to oxidation, which could lead to the formation of sulfoxides or other oxidized species. The hydroxymethyl group introduced in this compound could be further oxidized to an aldehyde or a carboxylic acid.

-

Photodegradation: Aromatic and heterocyclic systems can be prone to degradation upon exposure to UV or visible light, potentially leading to complex rearrangements or cleavage of the ring systems.

Diagram of a Hypothetical Experimental Workflow for Stability Testing:

Caption: Hypothetical workflow for investigating this compound stability.

Analytical Methods for Characterization

The primary analytical technique reported for the detection and identification of this compound in metabolic studies is Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Table 1: Summary of Analytical Methods Used in the Context of this compound

| Analytical Technique | Application | Key Parameters Mentioned in Literature | Reference |

| LC-MS/MS | Identification and quantification of this compound as a metabolite of (+)-JQ1. | Specific precursor and product ion transitions are used for detection. | [3] |

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products over time. The development and validation of such a method for this compound would be a critical next step for its chemical characterization.

Experimental Protocols: A Call for Future Research

Detailed experimental protocols for the assessment of this compound stability are not available due to the lack of published studies. Future research should focus on performing comprehensive forced degradation studies according to ICH guidelines. A general approach would involve:

-

Preparation of this compound solutions: Dissolving the compound in appropriate solvents (e.g., acetonitrile, methanol, water) and subjecting them to various stress conditions.

-

Stress Conditions:

-

Acid Hydrolysis: Treatment with HCl or H₂SO₄ at various concentrations and temperatures.

-

Base Hydrolysis: Treatment with NaOH or KOH at various concentrations and temperatures.

-

Neutral Hydrolysis: Refluxing in water.

-

Oxidative Degradation: Treatment with H₂O₂ at various concentrations and temperatures.

-

Thermal Degradation: Exposing the solid drug and solutions to elevated temperatures.

-

Photostability: Exposing the solid drug and solutions to UV and fluorescent light as per ICH Q1B guidelines.

-

-

Sample Analysis: Utilizing a developed and validated stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Degradant Identification: Employing LC-MS/MS and NMR to identify the chemical structures of the major degradation products.

Conclusion and Future Directions

While this compound is a well-established major metabolite of (+)-JQ1, its intrinsic chemical stability and degradation pathways are currently undefined in the scientific literature. This technical guide has summarized the known information regarding its formation and the analytical methods used in that context. The lack of forced degradation studies represents a significant gap in the comprehensive understanding of this molecule.

Future research efforts should be directed towards:

-

Conducting thorough forced degradation studies on this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

-

Developing and validating a robust, stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.

-

Characterizing the structure of any significant degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR.

Addressing these research gaps will be instrumental for drug development professionals in formulating stable products and for scientists in fully understanding the lifecycle of (+)-JQ1 and its metabolites.

References

Probing the Engagement of (+)-JQ1-OH with Cellular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the transcriptional regulation of genes critical for cell proliferation and oncogenesis. Its primary metabolite, (+)-JQ1-OH, is crucial to understanding the compound's overall activity and pharmacokinetic profile within a cellular context. This technical guide provides an in-depth overview of the methods used to assess the target engagement of (+)-JQ1 and, where data is available, its hydroxylated metabolite, this compound, in cells. We will delve into the quantitative data, detailed experimental protocols, and the signaling pathways modulated by these compounds.

While extensive research has been conducted on the parent compound, (+)-JQ1, specific data on its major metabolite, this compound, remains limited in publicly available literature. Therefore, this guide will primarily focus on the well-established methodologies and findings related to (+)-JQ1 as a proxy for understanding the potential target engagement of this compound, with the explicit understanding that direct experimental data for the metabolite is scarce.

Quantitative Data on Target Engagement

The interaction of (+)-JQ1 with its primary targets, the BET bromodomains, has been extensively quantified using various biophysical and cellular assays. This data is essential for understanding its potency and selectivity.

Table 1: In Vitro Binding Affinity and Cellular Potency of (+)-JQ1

| Target | Assay Type | Value | Reference |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd: ~50 nM | [1] |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd: ~90 nM | [1] |

| BRD3 (BD1/BD2) | Isothermal Titration Calorimetry (ITC) | Comparable to BRD4 | [1] |

| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | ~3-fold weaker than BRD4 | [1] |

| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | ~3-fold weaker than BRD4 | [1] |

| BRD4 (BD1) | ALPHA-screen | IC50: 77 nM | [2] |

| BRD4 (BD2) | ALPHA-screen | IC50: 33 nM | [2] |

Experimental Protocols for Target Engagement

Several key experimental techniques are employed to measure the direct interaction of small molecules like (+)-JQ1 with their protein targets within the complex milieu of a living cell. These assays provide critical evidence of target engagement and are instrumental in drug development.

NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in intact cells.

Experimental Workflow:

Caption: Workflow for the NanoBRET target engagement assay.

Detailed Methodology:

-

Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the target protein (e.g., BRD4) fused to NanoLuc luciferase.

-

Compound Treatment: Transfected cells are seeded into multi-well plates and treated with varying concentrations of the test compound (this compound).

-

Tracer Addition: A fluorescently labeled tracer that binds to the same target protein is added to the cells.

-

BRET Measurement: A substrate for NanoLuc is added, and the energy transfer from the NanoLuc donor to the fluorescent tracer acceptor is measured. Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing target engagement in cells and tissues by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Treatment: Intact cells are treated with the test compound (this compound) or a vehicle control.

-

Heat Treatment: The cell suspension is divided into aliquots and heated at a range of temperatures.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the aggregated, denatured proteins.

-

Protein Quantification: The amount of the soluble target protein remaining in the supernatant is quantified, typically by Western blotting.

-

Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) when it binds to a larger protein.

Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization assay.

Detailed Methodology:

-

Reagent Preparation: Purified target protein (e.g., a BRD4 bromodomain), a fluorescently labeled probe that binds to the protein, and the test compound (this compound) are prepared.

-

Assay Setup: The protein and fluorescent probe are incubated together to form a complex, which results in a high fluorescence polarization signal.

-

Competitive Binding: The test compound is added in increasing concentrations. If the compound binds to the target protein, it will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

-